
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% (3-DMPP) is an organic compound with a wide range of applications in research and industry. It is an important intermediate in the synthesis of certain drugs and pesticides, and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% is used in a variety of laboratory experiments, including the synthesis of drugs and pesticides, as well as the study of enzyme kinetics, protein structure, and drug metabolism. It is also used as a reagent in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals.
Wirkmechanismus
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs, and inhibition of CYP2C9 activity can result in increased drug levels in the body. 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% also acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). This enzyme is involved in the metabolism of many drugs and hormones, and inhibition of CYP3A4 activity can result in decreased drug levels in the body.
Biochemical and Physiological Effects
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzymes cytochrome P450 2C9 (CYP2C9) and cytochrome P450 3A4 (CYP3A4), resulting in increased or decreased drug levels in the body, respectively. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been found to inhibit the activity of the enzyme tyrosinase, resulting in decreased levels of melanin in the skin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments include its high yield, low cost, and wide range of applications. Its ability to inhibit the activity of multiple enzymes makes it a useful tool for studying the effects of enzyme inhibition on biochemical and physiological processes. However, there are some limitations to using 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain experiments. In addition, its potential to inhibit the activity of multiple enzymes can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% research. One potential direction is to further explore its potential as an inhibitor of cytochrome P450 enzymes. This could include studying the effects of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% on the activity of other cytochrome P450 enzymes, as well as exploring its potential as an inhibitor of other enzymes. Another potential direction is to further explore its potential as an inhibitor of tyrosinase. This could include studying the effects of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% on the activity of other tyrosinase enzymes, as well as exploring its potential as an inhibitor of other enzymes involved in melanin production. Finally, further research could be done on the potential applications of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% in the synthesis of drugs and other compounds. This could include exploring its potential as a reagent in the synthesis of a variety of compounds, as well as studying its potential as a catalyst in the synthesis of certain drugs and pesticides.
Synthesemethoden
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% is synthesized from the reaction of 3-aminophenol and dimethyl sulfate in aqueous solution. The reaction is catalyzed by sodium hydroxide and the product is isolated by recrystallization. The yield of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% is typically between 80-90%.
Eigenschaften
IUPAC Name |
3-(3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-8-4-6-12(10-14)11-5-3-7-13(16)9-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTLESOKPJNBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

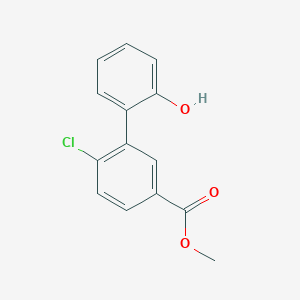


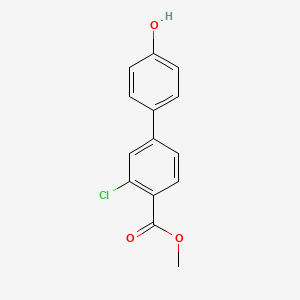
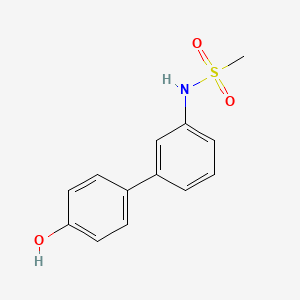
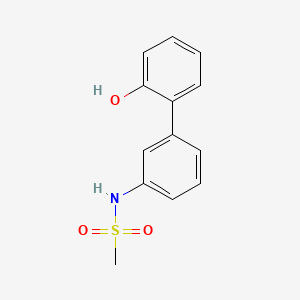


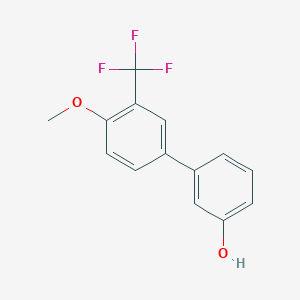
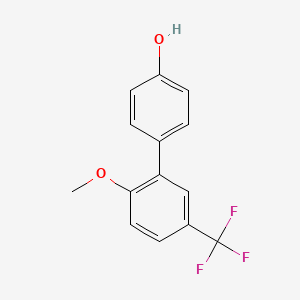

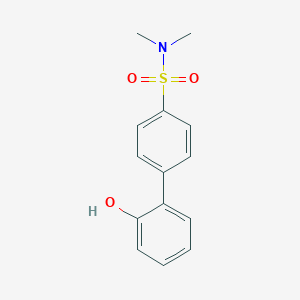

![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)